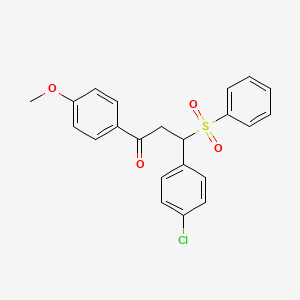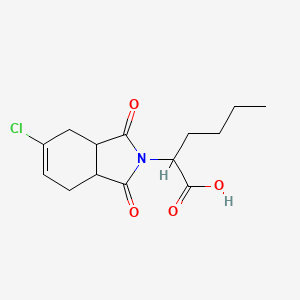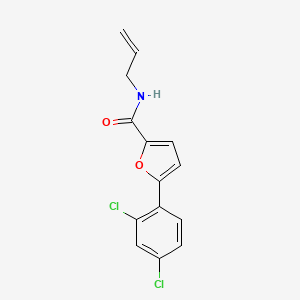
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone, also known as CPPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is a potent inhibitor of the enzyme monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone can increase the levels of these neurotransmitters in the brain, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has been found to possess several unique biochemical and physiological effects, including increased levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been found to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has several advantages as a tool for scientific research, including its ability to increase the levels of neurotransmitters in the brain and its ability to modulate the release of acetylcholine. However, this compound also has several limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone, including the development of new synthesis methods and the investigation of its potential applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential side effects.
Méthodes De Synthèse
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Claisen-Schmidt condensation reaction. The most commonly used method for synthesizing 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone involves the reaction between 4-chloroacetophenone, 4-methoxybenzaldehyde, and benzene sulfonyl chloride in the presence of a base catalyst such as potassium carbonate.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been found to possess several unique properties that make it a valuable tool for researchers in these fields.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO4S/c1-27-19-13-9-16(10-14-19)21(24)15-22(17-7-11-18(23)12-8-17)28(25,26)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVLXRMNDAHOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5113913.png)
![(3aS*,5S*,9aS*)-5-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5113928.png)


![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5113947.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5113956.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5113963.png)
![3-chloro-N-cyclohexyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5113968.png)

![2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5113982.png)
![16,18-dioxo-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5113990.png)
![2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5113996.png)
![3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5113999.png)
